Ácido 6-(Etilamino)piridina-3-carboxílico

Descripción general

Descripción

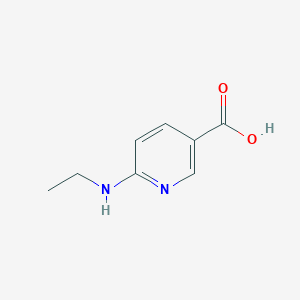

6-(ethylamino)nicotinic acid is a chemical compound with the molecular formula C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol . . This compound is characterized by the presence of an ethylamino group attached to the pyridine ring at the 6th position and a carboxylic acid group at the 3rd position.

Aplicaciones Científicas De Investigación

6-(ethylamino)nicotinic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of new materials and chemical processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(ethylamino)nicotinic acid typically involves the reaction of 6-chloronicotinic acid with ethylamine . The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the substitution of the chlorine atom with the ethylamino group.

Industrial Production Methods

Industrial production methods for 6-(ethylamino)nicotinic acid are not widely documented. large-scale synthesis would likely involve similar reaction conditions as laboratory synthesis, with optimizations for yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

6-(ethylamino)nicotinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Substitution reactions often require a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

Oxidation: Formation of oxides or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Mecanismo De Acción

The mechanism of action of 6-(ethylamino)nicotinic acid involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds with target molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

Nicotinic Acid (3-Pyridinecarboxylic Acid): Similar structure but lacks the ethylamino group.

Isonicotinic Acid (4-Pyridinecarboxylic Acid): Similar structure but with the carboxylic acid group at the 4th position.

Uniqueness

6-(ethylamino)nicotinic acid is unique due to the presence of the ethylamino group, which can significantly alter its chemical and biological properties compared to other pyridinecarboxylic acids .

Actividad Biológica

6-(Ethylamino)nicotinic acid is a derivative of nicotinic acid, which has garnered attention for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This compound's unique structure, characterized by the presence of an ethylamino group, influences its interaction with various biological targets, enhancing its pharmacological profile.

Chemical Structure and Properties

The molecular structure of 6-(ethylamino)nicotinic acid can be represented as follows:

This structure includes a pyridine ring with a carboxylic acid and an ethylamino substituent at the 6-position. The ethylamino group is crucial for the compound's biological activity due to its ability to form hydrogen bonds and ionic interactions with target proteins.

The biological activity of 6-(ethylamino)nicotinic acid is primarily mediated through its interaction with specific molecular targets:

- Enzyme Modulation : The compound can inhibit or activate enzymes involved in metabolic pathways, such as kinases and phosphatases, influencing cellular processes.

- Receptor Interaction : It binds to nicotinic acetylcholine receptors (nAChRs), modulating their activity and affecting neurotransmission .

- Protein Binding : The ethylamino group enhances binding affinity to proteins, potentially altering their function and stability.

Antimicrobial Activity

Studies have indicated that 6-(ethylamino)nicotinic acid exhibits antimicrobial properties. For instance, it has shown effectiveness against various Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values range from 1.95 to 15.62 µg/mL against these pathogens .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 7.81 |

| Bacillus subtilis | 15.62 |

| Staphylococcus epidermidis | 1.95 |

Anticancer Effects

The anticancer properties of 6-(ethylamino)nicotinic acid are under preliminary investigation. Its ability to interact with cellular signaling pathways suggests potential applications in cancer therapy. Compounds with similar structures have shown cytotoxic effects on various cancer cell lines, indicating that further studies could elucidate the therapeutic potential of this compound in oncology .

Case Studies

- Antimicrobial Efficacy : A study demonstrated the effectiveness of various nicotinic acid derivatives against resistant strains of bacteria. The results indicated that compounds similar to 6-(ethylamino)nicotinic acid could enhance the immune response by increasing neutrophil activity against bacterial infections .

- Viral Inhibition : In vitro studies on related compounds revealed that they could inhibit viral replication by interfering with the viral life cycle at multiple stages, suggesting that 6-(ethylamino)nicotinic acid may share similar mechanisms .

- Cancer Cell Line Studies : Preliminary investigations into the cytotoxic effects of derivatives indicated that certain modifications could enhance selectivity and potency against cancer cells while minimizing toxicity to normal cells.

Propiedades

IUPAC Name |

6-(ethylamino)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-2-9-7-4-3-6(5-10-7)8(11)12/h3-5H,2H2,1H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDLJJCXFXNLGDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.